Lithium tetrakis(p-fluorophenyl)borate
Description
Evolution and Significance of Weakly Coordinating Anions (WCAs) in Chemical Sciences
In chemical synthesis and analysis, the choice of a counter-ion is critical, as the anion can interact with, and in many cases decompose, a reactive cation of interest. The concept of a truly "non-coordinating" anion is a theoretical ideal; in condensed phases, electrostatic interactions will always exist. The practical goal, therefore, has been to develop "weakly coordinating anions"—large, chemically inert ions with a highly delocalized negative charge. These characteristics minimize the anion's nucleophilicity and basicity, preventing it from forming strong coordinate bonds with the cation.
The evolution of WCAs has progressed from simple inorganic anions like perchlorate (B79767) (ClO₄⁻) and hexafluorophosphate (B91526) (PF₆⁻), which have limited stability and can sometimes coordinate with highly electrophilic centers, to more sophisticated, sterically demanding structures. The breakthrough came with the development of large tetra-arylborate anions. The seminal example, tetraphenylborate (B1193919) ([B(C₆H₅)₄]⁻), offered a significant improvement but was still susceptible to oxidation and electrophilic attack. This led chemists to modify the aryl groups with electron-withdrawing substituents, such as fluorine atoms, to further reduce the electron density on the anion and enhance its stability and inertness. This strategic fluorination gave rise to the class of highly robust WCAs that are central to modern chemistry.
The Unique Position of Tetrakis(p-fluorophenyl)borate Anions within WCA Frameworks
The tetrakis(p-fluorophenyl)borate anion, [B(C₆H₄F)₄]⁻, occupies a specific and useful position within the family of fluorinated tetra-arylborate WCAs. Its structure consists of a central boron atom bonded to four p-fluorophenyl groups. The presence of a single fluorine atom on the para-position of each phenyl ring is a key design feature. This fluorine atom exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the boron center, thereby decreasing the anion's basicity and coordinating ability compared to the non-fluorinated tetraphenylborate.
However, it is less deactivated than the perfluorinated analogue, tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), where each phenyl ring is fully substituted with fluorine atoms. researchgate.net This modulation of electronic properties allows for a fine-tuning of the anion's coordinating ability. The p-fluoro derivative provides a balance between weak coordination, chemical stability, and synthetic accessibility, making it a valuable alternative to the more expensive and sometimes synthetically challenging perfluorinated anions.
| Property | Tetraphenylborate | Tetrakis(p-fluorophenyl)borate | Tetrakis(pentafluorophenyl)borate |
| Anion Formula | [B(C₆H₅)₄]⁻ | [B(C₆H₄F)₄]⁻ | [B(C₆F₅)₄]⁻ |
| Anion Molar Mass ( g/mol ) | 319.22 | 395.18 | 679.99 |
| Degree of Fluorination | None | Partial (4 F atoms) | Perfluorinated (20 F atoms) |
| Relative Coordinating Ability | Highest | Intermediate | Lowest |
| Relative Stability to Oxidation | Lowest | Intermediate | Highest |
Historical Context and Developmental Milestones of Lithium Tetrakis(p-fluorophenyl)borate (Li[B(C₆F₅)₄])
The development of fluorinated arylborates as superior WCAs is best understood by first examining its most famous member, the perfluorinated derivative. The foundational synthesis of lithium tetrakis(pentafluorophenyl)borate, Li[B(C₆F₅)₄], was a landmark achievement that paved the way for the entire class of compounds. It was first prepared in 1964 by Massey and Park through a two-step process involving the reaction of tris(pentafluorophenyl)borane (B72294) with pentafluorophenyllithium. kyushu-u.ac.jp This synthesis demonstrated the feasibility of creating borates with perfluorinated aryl groups, which exhibited unprecedented stability.
The synthesis of derivatives with varying degrees of fluorination, such as this compound, followed as part of a broader academic and industrial effort to create a portfolio of WCAs with tailored properties. The synthetic routes generally rely on the reaction of a boron trihalide or a suitable borane precursor with a fluorinated aryllithium or Grignard reagent. While the initial synthesis of Li[B(C₆F₅)₄] often required cryogenic temperatures (e.g., -78°C) due to the instability of pentafluorophenyllithium, subsequent research has focused on optimizing these procedures for safety and scalability. google.com The development of Li[B(C₆H₄F)₄] and its analogues represents a maturation of the field, moving from a single "gold standard" WCA to a selection of anions designed for specific chemical challenges.
Overview of Research Paradigms and Academic Applications for Li[B(C₆F₅)₄]
Salts containing fluorinated tetrakis-arylborate anions are indispensable tools in several areas of chemical research. The lithium salt, Li[B(C₆H₄F)₄], is particularly useful as a starting material for generating other metal salts or organic salts through salt metathesis reactions. The primary applications stem from the inert nature of the [B(C₆H₄F)₄]⁻ anion.
One of the most significant applications is in catalysis , particularly for olefin polymerization. Borate (B1201080) salts are used as co-catalysts or activators for metallocene and other transition metal catalysts. wikipedia.orgnih.gov They abstract an alkyl or halide group from the metal pre-catalyst, generating a highly electrophilic, coordinatively unsaturated cationic metal center that is the active species for polymerization. The weakly coordinating borate anion stabilizes this reactive cation without passivating it, allowing the polymerization to proceed. Compared to traditional activators like methylaluminoxane (B55162) (MAO), borate activators can be used in stoichiometric amounts and offer cleaner reaction profiles. wikipedia.org
In electrochemistry , the large size and low charge density of the anion, combined with the good solubility of its salts in organic solvents, make it an excellent supporting electrolyte. Salts of tetrakis(p-fluorophenyl)borate are used in the development of ion-selective electrodes, where they enhance the sensitivity and selectivity of the measurements. chemimpex.com
Furthermore, these salts are used extensively in fundamental organometallic and inorganic chemistry to synthesize and stabilize highly reactive cationic complexes that could not be isolated with more traditional anions. wikipedia.org This allows for the detailed study of their structure, bonding, and reactivity.
| Research Area | Application of Tetrakis(p-fluorophenyl)borate Salts | Purpose of the Anion |
| Polymerization Catalysis | Activation of metallocene pre-catalysts | Generation and stabilization of the active cationic metal center |
| Analytical Chemistry | Component in polymeric membrane sensors | Cation exchanger to improve ion-selectivity and sensitivity sigmaaldrich.com |
| Materials Science | Preparation of organic nanoparticles | Template or charge-balancing agent during nanoparticle formation |
| Synthetic Chemistry | Synthesis of cationic transition metal complexes | Stabilization of highly electrophilic species for isolation and study |
Scope and Objectives of Focused Academic Inquiry into Li[B(C₆F₅)₄]
Contemporary research involving this compound and related compounds is driven by several key objectives. A primary goal is the rational design of new catalytic systems. By systematically varying the electronic properties of the WCA—for instance, by comparing p-fluoro, m,m-difluoro, and pentafluoro derivatives—researchers aim to understand how the anion influences the activity, stability, and selectivity of cationic catalysts. This allows for the fine-tuning of catalyst performance for specific applications, such as the production of polymers with desired microstructures.
Another major area of inquiry is in the field of materials and electrochemistry . There is a continuous search for new electrolyte salts for applications such as lithium-ion batteries that offer improved thermal and electrochemical stability. While not as common as other salts in this specific application, the study of lithium borates contributes to the fundamental understanding of ion transport and ion-pairing in non-aqueous media. The use of the [B(C₆H₄F)₄]⁻ anion in ion-selective electrodes is an established application, and ongoing research seeks to develop more robust and selective sensors for a wider range of analytes. chemimpex.com
Ultimately, the overarching objective of academic inquiry into Li[B(C₆H₄F)₄] is to leverage its specific properties as a weakly coordinating anion to push the boundaries of chemical synthesis. It serves as a critical tool for exploring the chemistry of highly reactive cations, enabling the discovery of new chemical structures, bonding motifs, and reaction pathways that are inaccessible with more reactive counter-ions.
Properties
CAS No. |
68140-33-0 |
|---|---|
Molecular Formula |
C24H16BF4Li |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
lithium;tetrakis(4-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
InChI Key |
CYAALCBETSCAKZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for Lithium Tetrakis P Fluorophenyl Borate
Precursor Chemistry and Synthetic Route Design
The successful synthesis of Lithium Tetrakis(p-fluorophenyl)borate, Li[B(C₆H₄F)₄], hinges on the careful design of the synthetic route, beginning with the selection of appropriate starting materials. The primary goal is the formation of the stable tetrakis(4-fluorophenyl)borate anion, [B(C₆H₄F)₄]⁻.
Selection of Boron Precursors and Fluorinated Phenyl Reagents
The construction of the tetra-aryl borate (B1201080) anion is typically achieved by reacting an electrophilic boron center with a nucleophilic aryl source. The choice of these precursors is crucial for achieving high yield and purity.
For the boron precursor , common choices include boron halides or their derivatives. Boron trifluoride (BF₃), often used as its stable diethyl etherate complex (BF₃·OEt₂), and tetrafluoroborate (B81430) salts like sodium tetrafluoroborate (NaBF₄) or lithium tetrafluoroborate (LiBF₄) are frequently employed. wikipedia.org The reactivity of the boron center is a key consideration; boron trifluoride provides a highly electrophilic center for the arylation reaction.
The fluorinated phenyl reagent is the source of the four p-fluorophenyl groups. This reagent must be a potent nucleophile, which is typically achieved by forming an organometallic compound. The most common strategy involves the preparation of a Grignard reagent, 4-fluorophenylmagnesium bromide (p-F-C₆H₄MgBr), by reacting 4-fluorobromobenzene with magnesium metal in an anhydrous ether solvent. An alternative, powerful nucleophile is 4-fluorophenyllithium (p-F-C₆H₄Li), which can be generated from 4-fluorobromobenzene and an organolithium reagent like n-butyllithium or t-butyllithium. A general protocol for preparing functionalized tetraarylborates involves the use of t-BuLi on halogenated precursors at low temperatures. nih.gov
The selection between these reagents can influence reaction conditions and the profile of byproducts. The Grignard route is well-established for large-scale preparations of various tetraarylborates. wikipedia.org
Table 1: Precursor Selection for Tetrakis(p-fluorophenyl)borate Synthesis
| Precursor Type | Chemical Name | Formula | Role |
|---|---|---|---|
| Boron Source | Boron Trifluoride | BF₃ | Electrophile |
| Sodium Tetrafluoroborate | NaBF₄ | Electrophile | |
| Lithium Tetrafluoroborate | LiBF₄ | Electrophile | |
| Fluorinated Phenyl Reagent | 4-fluorophenylmagnesium bromide | p-F-C₆H₄MgBr | Nucleophile |
Mechanistic Insights into Borate Anion Formation Pathways
The core of the synthesis is the formation of four new carbon-boron bonds. The mechanism proceeds via a series of nucleophilic substitution reactions at the boron atom.
When using a Grignard reagent (ArMgBr, where Ar = p-F-C₆H₄) and a boron precursor like boron trifluoride, the reaction pathway can be described as follows:
Initial Arylation: The first equivalent of the highly nucleophilic 4-fluorophenyl group from the Grignard reagent attacks the electrophilic boron atom of BF₃, displacing a fluoride (B91410) ion.
BF₃ + ArMgBr → ArBF₂ + MgBrF
Successive Arylations: This process repeats three more times, with each successive addition of an aryl group making the boron center less electrophilic. The reaction must be driven to completion to ensure full substitution.
ArBF₂ + ArMgBr → Ar₂BF + MgBrF
Ar₂BF + ArMgBr → Ar₃B + MgBrF
Final Anion Formation: The fourth equivalent of the Grignard reagent attacks the neutral triarylborane (Ar₃B). Since boron has a vacant p-orbital, the triarylborane is a Lewis acid. This final addition results in the formation of the stable, tetra-coordinate borate anion, [BAr₄]⁻.
Ar₃B + ArMgBr → [BAr₄]⁻[MgBr]⁺
Optimized Reaction Conditions and Process Parameters
To maximize the yield and purity of this compound, reaction conditions must be carefully controlled. The organometallic reagents used are highly reactive and sensitive to moisture and atmospheric oxygen.
A key parameter is the maintenance of anhydrous conditions . All glassware must be dried, and anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), must be used. These solvents are ideal as they solvate the Grignard or organolithium reagents, maintaining their reactivity and solubility.
Temperature control is also critical. The formation of organometallic reagents is often exothermic and performed at controlled temperatures (e.g., 0 °C to reflux). The subsequent reaction with the boron precursor is typically carried out at low temperatures, such as -78 °C, especially when using highly reactive organolithium reagents, to prevent side reactions. nih.gov The reaction mixture is then allowed to slowly warm to room temperature to ensure the reaction proceeds to completion.
Stoichiometry is another important factor. A slight excess of the fluorinated phenyl reagent may be used to ensure the complete conversion of the boron precursor to the tetra-substituted product. The reaction between tris(pentafluorophenyl)boron and pentafluorophenyllithium to form the analogous Li[B(C₆F₅)₄] uses equimolar amounts of the pre-formed reagents. wikipedia.org
Table 2: Typical Reaction Parameters for Tetraarylborate Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of organometallic reagents by O₂ or H₂O. |
| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes reagents and is non-reactive. |
| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | ~4:1 ratio of Aryl Reagent to Boron Precursor | Ensures complete substitution to form the tetra-coordinate anion. |
Isolation and Purification Techniques for High-Purity Li[B(C₆F₅)₄]
Following the synthesis, a pure product must be isolated from the reaction mixture, which contains the desired salt, unreacted starting materials, and inorganic byproducts like magnesium or lithium halides.
Solvent Systems and Recrystallization Protocols
The initial workup often involves an aqueous quench to destroy any remaining reactive organometallic species and to dissolve the inorganic salt byproducts. However, the solubility of the desired product must be considered. Sodium tetrakis(p-fluorophenyl)borate has appreciable water solubility, which can be exploited during purification.
Recrystallization is the primary method for purifying the final product. This technique relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. For tetraarylborate salts, a mixed solvent system is often effective. For instance, the crude product might be dissolved in a polar solvent like acetone (B3395972) or a hot alcohol, followed by the addition of a less polar solvent (an anti-solvent) like water or a hydrocarbon (e.g., hexane) to induce precipitation of the pure compound upon cooling. The analogous Li[B(C₆F₅)₄] is known to precipitate from ether as a stable etherate complex. wikipedia.org
The choice of solvent is critical and often determined empirically to achieve the best balance of yield and purity. For instance, commercial samples of sodium tetrakis(4-fluorophenyl)borate dihydrate may contain acetone as an impurity, suggesting its use during processing. sigmaaldrich.com
Chromatographic Separation Methods for Impurity Removal
While recrystallization is effective for removing bulk impurities, chromatographic methods can be employed for achieving very high purity by separating compounds with similar solubility profiles.
For organic salts like this compound, reversed-phase chromatography is a potential technique. In this method, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation of ionic compounds can be enhanced by using ion-pairing agents in the mobile phase.
Alternatively, if the compound and its organic impurities have different affinities for a polar stationary phase like silica (B1680970) gel, normal-phase column chromatography could be utilized. The choice of eluent (solvent system) would be key to achieving separation, likely involving a gradient of polar and non-polar solvents.
While specific chromatographic protocols for this exact lithium salt are not widely detailed in the literature, these standard techniques are foundational in synthetic chemistry for the purification of complex organic molecules and salts from reaction byproducts.
Scale-Up Considerations in Laboratory and Pilot Synthesis
The synthesis of this compound, while conceptually straightforward, presents several challenges when transitioning from laboratory to pilot scale. The primary synthetic route involves the reaction of a p-fluorophenyl Grignard reagent with a suitable boron source, typically sodium tetrafluoroborate or boron trifluoride etherate.
Key considerations for a successful scale-up include:
Grignard Reagent Formation: The preparation of 4-fluorophenylmagnesium bromide is an exothermic reaction that requires careful temperature control to prevent side reactions and ensure a high yield. In a pilot plant setting, this necessitates efficient heat exchange systems and controlled addition rates of the reagents. The use of an initiator, such as 1,2-dibromoethane, is often employed to ensure a smooth and reliable start to the Grignard reaction.
Reaction with Boron Source: The subsequent reaction of the Grignard reagent with the boron source is also highly exothermic and requires precise stoichiometric control to avoid the formation of under- or over-arylated borate species. The choice of solvent is critical; while tetrahydrofuran (THF) is commonly used in the laboratory, its cost and handling properties may necessitate the exploration of alternative solvent systems for pilot-scale production.
Work-up and Purification: The work-up procedure typically involves quenching the reaction mixture, followed by extraction and precipitation. On a larger scale, the handling of large volumes of organic solvents and aqueous waste streams becomes a significant operational and environmental consideration. The final product is often purified by recrystallization or precipitation from a suitable solvent mixture, such as diethyl ether-hexane, to achieve the desired purity. chemicalbook.com The hygroscopic nature of the final product requires that all handling and packaging be performed under an inert and dry atmosphere.
A general synthetic scheme analogous to the preparation of other sodium tetraarylborates can be described as follows: 4-F-C6H4Br + Mg -> 4-F-C6H4MgBr 4 (4-F-C6H4MgBr) + NaBF4 -> Na[B(C6H4F)4] + 4 MgBrF The lithium salt can then be obtained through a salt metathesis reaction.
Analytical Validation of Synthetic Products
Rigorous analytical validation is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.
Advanced Spectroscopic Characterization for Structural Confirmation (e.g., Multi-Nuclear NMR, High-Resolution IR, Raman)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Multi-nuclear NMR provides detailed information about the chemical environment of the different atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show two sets of signals corresponding to the aromatic protons of the p-fluorophenyl groups. Due to the symmetry of the anion, these would appear as two doublets in the aromatic region of the spectrum. A ¹H NMR spectrum for the analogous sodium salt, Sodium tetrakis(4-fluorophenyl)borate, is available and supports this expectation. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the anion. The p-fluorophenyl groups would exhibit characteristic signals, with the carbon atom attached to the fluorine atom showing a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance would be expected for the four equivalent fluorine atoms in the tetrakis(p-fluorophenyl)borate anion. The chemical shift of this signal is a sensitive probe of the electronic environment of the fluorine atom. nih.gov
¹¹B NMR: The boron NMR spectrum is characteristic of the coordination environment of the boron atom. For the tetracoordinate borate anion, a single, relatively sharp resonance is expected. nih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹H | 7.0 - 8.0 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |
| ¹³C | 110 - 170 | Multiple signals | J(C,F) ≈ 240-250 (¹J), ≈ 20-25 (²J) |
| ¹⁹F | -110 to -120 | Singlet or multiplet | - |
| ¹¹B | -5 to -10 | Singlet | - |
| Note: The data in this table is inferred from analogous fluorinated tetraphenylborate (B1193919) compounds and general NMR principles, as specific high-resolution multi-nuclear NMR data for this compound is not widely published. |
High-Resolution Infrared (IR) and Raman Spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule.
IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands associated with the vibrations of the p-fluorophenyl groups. Key expected absorptions include C-F stretching vibrations, aromatic C-H stretching, and aromatic C=C stretching. The B-C stretching vibrations of the borate core would also be present. nih.gov
Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. The symmetric breathing mode of the phenyl rings is often a strong and sharp band in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1100 |
| B-C Stretch | 1100 - 1000 |
| Note: This data is based on characteristic vibrational frequencies for the functional groups present. |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
While a crystal structure for this compound is not publicly available, the structure of the closely related Lithium tetrakis(pentafluorophenyl)borate (B1229283) etherate provides a valuable model. wikipedia.org In this structure, the borate anion exhibits a tetrahedral geometry around the central boron atom, with the four pentafluorophenyl groups arranged symmetrically. wikipedia.orgresearchgate.net The lithium cation is coordinated by molecules of the crystallization solvent (diethyl ether), satisfying its coordination sphere.
It is highly probable that this compound would adopt a similar solid-state structure, with a tetrahedral [B(C₆H₄F)₄]⁻ anion. The lithium cation would likely be coordinated by solvent molecules from the reaction or crystallization medium. The precise bond lengths and angles would, of course, differ slightly due to the different electronic and steric nature of the p-fluorophenyl group compared to the pentafluorophenyl group.
| Structural Parameter | Expected Value (based on analogs) |
| B-C bond length | ~1.65 Å |
| C-B-C bond angle | ~109.5° (tetrahedral) |
| Coordination of Li⁺ | Likely solvated (e.g., by ether or THF) |
| Note: These values are based on the crystal structure of Lithium tetrakis(pentafluorophenyl)borate etherate. wikipedia.org |
Mass Spectrometry for Molecular Mass and Purity Assessment
Mass spectrometry is a key analytical technique for confirming the molecular mass of the tetrakis(p-fluorophenyl)borate anion and for assessing the purity of the synthesized product. Electrospray ionization (ESI) in negative ion mode would be the most suitable technique for analyzing the anionic component. The mass spectrum would be expected to show a prominent peak corresponding to the [B(C₆H₄F)₄]⁻ anion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the anion, which can be used to confirm its elemental composition.
Theoretical and Computational Investigations of Lithium Tetrakis P Fluorophenyl Borate
Electronic Structure and Bonding Analysis
The electronic nature of the tetrakis(pentafluorophenyl)borate (B1229283) anion, [B(C₆F₅)₄]⁻, is central to its utility as a weakly coordinating anion. Computational models have been extensively used to probe the distribution of electrons and the nature of the chemical bonds within this large, fluorinated species.
Density Functional Theory (DFT) has become a standard method for investigating the [B(C₆F₅)₄]⁻ anion. These calculations are essential for understanding its stability and reactivity. A key finding from computational work is that the strong electron-withdrawing effect of the numerous fluorine atoms significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). acs.orgnih.gov This low HOMO energy level is a primary reason for the anion's notable oxidative stability. acs.orgnih.gov
DFT calculations are also employed to determine various energy parameters of the anion. These include the adiabatic electron affinity (EAad), vertical electron affinity (EAvert), and vertical detachment energy (VDE), which quantify the anion's electronic stability. researchgate.net Furthermore, DFT has been used to model the electronic structure of systems where the [B(C₆F₅)₄]⁻ anion is paired with various cations, confirming its role in stabilizing highly reactive cationic species. nih.govscispace.com In studies of lanthanide metallocenium cations, analysis of the electronic structures indicated that weak interactions with the anion have minimal effect on the axiality of the complex. bohrium.com
A fundamental characteristic of the [B(C₆F₅)₄]⁻ anion is the extensive delocalization of its single negative charge across the entire molecular framework. Natural population analysis and other charge-calculation schemes within DFT show that the negative charge is not localized on the central boron atom but is dispersed over the four pentafluorophenyl rings, primarily residing on the electronegative fluorine atoms. acs.org This charge dispersal is critical to its function as a weakly coordinating anion, as it minimizes electrostatic interactions with cations. sci-hub.red
The calculated surface charge distribution reveals that the delocalization prevents any single part of the anion from being strongly nucleophilic, which in turn influences its interaction with cations and its performance in catalytic systems. psu.edu The table below presents representative calculated atomic partial charges for the [B(C₆F₅)₄]⁻ anion, illustrating the charge distribution.
| Atom/Group | Calculated Partial Charge (a.u.) |
| Boron (B) | Positive |
| Phenyl Rings (C₆F₅) | Distributed Negative |
| Fluorine (F) Atoms | Significant Negative |
| This table is illustrative, based on general findings from natural population analysis. Exact values vary with the computational method. acs.org |
Conformational Landscapes and Molecular Dynamics Simulations
The [B(C₆F₅)₄]⁻ anion is not a rigid structure. The four pentafluorophenyl rings can rotate, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are used to explore this flexibility and the compound's behavior over time in different environments.
Molecular dynamics simulations have been used to study the behavior of Li[B(C₆F₅)₄] and its anion in various phases. uni-regensburg.de In the solid state, the interactions are more defined. For instance, crystallographic and computational studies show the lithium cation can be coordinated by multiple fluorine atoms from several surrounding [B(C₆F₅)₄]⁻ anions. uni-regensburg.de One study identified a lithium cation coordinated by seven fluorine atoms originating from four distinct anion moieties. uni-regensburg.de
In solution, the dynamic behavior is more complex. MD simulations of ion pairs in solvents like toluene (B28343) or 1,2-dichloroethane (B1671644) show that Li⁺ and [B(C₆F₅)₄]⁻ can exist as contact ion pairs, solvent-separated ion pairs, or free ions, depending on the solvent's polarity. uni-regensburg.deacs.orgaip.org These simulations, often visualized using software like VMD, help elucidate the mechanisms of ion transfer and interaction in solution. acs.org
Intermolecular Interactions and Solvation Thermodynamics
The way Li[B(C₆F₅)₄] interacts with solvent molecules dictates its solubility and reactivity. Computational studies have provided significant insights into the thermodynamics governing these interactions.
The stability of Li[B(C₆F₅)₄] is highly dependent on the solvent. It is stable in coordinating solvents like diethyl ether and toluene, from which it can crystallize with solvent molecules incorporated into its structure, such as [Li(OEt₂)₄][B(C₆F₅)₄]. researchgate.netresearchgate.net In contrast, salts with other cations like Ag⁺ are only stable in strongly coordinating solvents, and may decompose in weakly coordinating ones. researchgate.net The interaction between the anion and cations can also be phase-dependent; some lanthanide complexes form contact ion pairs with [B(C₆F₅)₄]⁻ in the solid state, but these interactions are absent in solution. bohrium.com In some solid-state structures, specific non-covalent interactions like π-π stacking have been observed between the anion's C₆F₅ rings and cationic moieties. acs.org
Molecular dynamics simulations coupled with umbrella sampling techniques have been used to calculate the thermodynamics of ion transfer between immiscible phases, such as water and 1,2-dichloroethane (DCE). acs.orgaip.org These studies are relevant for understanding phase-transfer catalysis where the [B(C₆F₅)₄]⁻ anion can facilitate the movement of other ions across the liquid-liquid interface. aip.org The calculated free energy of transfer provides a quantitative measure of the favorability of this process. For instance, the transfer of a H₃O⁺–[B(C₆F₅)₄]⁻ ion pair from water to DCE was calculated to have a significantly lower free energy barrier than the transfer of the hydronium ion alone. acs.org
Table of Thermodynamic Data
| Process | System | Calculated Value | Reference |
|---|---|---|---|
| Free Energy of Transfer | H₃O⁺–[B(C₆F₅)₄]⁻ ion pair from water to DCE | 6 ± 1 kcal/mol | acs.org |
| Gibbs Energy of Li⁺ Transfer | From water to α,α,α-trifluorotoluene (TFT) | 70-80 kJ/mol | aalto.fi |
| Gibbs Energy of Li⁺ Transfer | From water to 1,2-dichlorobenzene (B45396) (DCB) | 65-75 kJ/mol | aalto.fi |
These computational investigations collectively highlight the features that make [B(C₆F₅)₄]⁻ a successful weakly coordinating anion: a highly delocalized charge, significant oxidative stability, and tunable interactions with cations and solvents.
Modeling of Ion-Ion and Ion-Solvent Interactions
The performance of an electrolyte solution is intrinsically linked to the intricate dance of interactions between the constituent ions and the surrounding solvent molecules. For Lithium Tetrakis(p-fluorophenyl)borate, computational modeling, primarily through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a window into these interactions.
DFT calculations are instrumental in determining the binding energies and geometries of small clusters, providing a foundational understanding of the direct interactions between the lithium cation (Li+), the tetrakis(p-fluorophenyl)borate anion ([B(p-FC6H4)4]-), and solvent molecules. These calculations can reveal the preferred coordination numbers of the lithium ion and the specific binding motifs with both the anion and the solvent. For instance, DFT can be used to model the interaction between the Li+ ion and the fluorine atoms of the anion, as well as with the oxygen or nitrogen atoms of common electrolyte solvents like ethers and carbonates.
Molecular Dynamics simulations, on the other hand, allow for the study of the dynamic behavior of a large ensemble of ions and solvent molecules over time. nih.govmdpi.com By employing classical force fields, which are often parameterized using data from quantum mechanical calculations, MD simulations can predict macroscopic properties such as ionic conductivity and viscosity, which are emergent from the underlying molecular interactions. arxiv.org For Li[B(p-FC6H4)4], MD simulations can track the formation and lifetime of ion pairs (Li+ associating with the borate (B1201080) anion) and larger aggregates, as well as the structure of the solvation shells around the ions. rsc.orgarxiv.org The bulky nature of the tetrakis(p-fluorophenyl)borate anion is expected to lead to a more diffuse charge distribution and weaker ion pairing compared to smaller anions, a hypothesis that can be rigorously tested through these simulations.
Table 1: Representative Interaction Energies from DFT Calculations
| Interacting Pair | Solvent | Interaction Energy (kcal/mol) |
| Li⁺ - [B(p-FC₆H₄)₄]⁻ | Vacuum | -85.2 |
| Li⁺ - Diethyl Ether | Vacuum | -35.8 |
| Li⁺ - Ethylene Carbonate | Vacuum | -42.5 |
| [B(p-FC₆H₄)₄]⁻ - Diethyl Ether | Vacuum | -12.3 |
| [B(p-FC₆H₄)₄]⁻ - Ethylene Carbonate | Vacuum | -15.1 |
| Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar systems. The actual values for this compound would require specific computational studies. |
Prediction of Solvation Free Energies and Enthalpies
The thermodynamics of solvation play a crucial role in determining the solubility and stability of an electrolyte. The solvation free energy represents the change in Gibbs free energy when an ion is transferred from the gas phase to a solvent, while the solvation enthalpy provides insight into the heat absorbed or released during this process.
Computational methods can predict these thermodynamic quantities with a high degree of accuracy. A common approach involves the use of a thermodynamic cycle, often referred to as a Born-Haber cycle, in conjunction with quantum chemical calculations. The solvation free energy can be calculated using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov The latter approach, while computationally less expensive, can still provide valuable insights into the solvation process. mdpi.com
For this compound, the large size and fluorination of the anion are expected to significantly influence its solvation thermodynamics. The fluorophenyl groups can engage in specific interactions with certain solvents, which would be reflected in the calculated solvation energies. Comparing the solvation free energies in different solvents allows for the prediction of relative solubilities, a key parameter in the design of new electrolyte formulations.
Table 2: Predicted Thermodynamic Properties of Solvation
| Ion | Solvent | Solvation Free Energy (kcal/mol) | Solvation Enthalpy (kcal/mol) |
| Li⁺ | Diethyl Ether | -125.7 | -135.4 |
| Li⁺ | Ethylene Carbonate | -138.9 | -148.2 |
| [B(p-FC₆H₄)₄]⁻ | Diethyl Ether | -55.3 | -60.1 |
| [B(p-FC₆H₄)₄]⁻ | Ethylene Carbonate | -62.8 | -68.5 |
| Note: This table contains hypothetical data based on established computational methods for predicting solvation properties. Specific experimental or computational verification for this compound is required for definitive values. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational spectroscopy is a powerful tool for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions. For this compound, theoretical predictions of its vibrational and NMR spectra can provide a detailed picture of its structure and bonding.
Computational Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations. The frequencies and intensities of the vibrational modes are determined by the masses of the atoms, the bond strengths, and the molecular geometry. DFT calculations are widely used to predict the vibrational spectra of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic displacements, one can obtain the harmonic vibrational frequencies. These calculated frequencies can then be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, leading to excellent agreement with experimental data.
For the tetrakis(p-fluorophenyl)borate anion, the calculated IR and Raman spectra would be characterized by a number of distinct vibrational modes. These would include the stretching vibrations of the B-C bonds, the C-F bonds, and the C-C bonds within the phenyl rings, as well as various bending and torsional modes. The positions of these bands would be sensitive to the conformation of the phenyl rings and the interactions with the lithium cation and solvent molecules.
Table 3: Predicted Vibrational Frequencies for the Tetrakis(p-fluorophenyl)borate Anion
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted Intensity (IR) | Predicted Intensity (Raman) |
| B-C Symmetric Stretch | 720 | Low | High |
| B-C Asymmetric Stretch | 950 | High | Medium |
| C-F Stretch | 1150 - 1250 | High | Low |
| Phenyl Ring Breathing | 1000 | Low | High |
| Phenyl C-H In-Plane Bend | 1080 - 1180 | Medium | Medium |
| Phenyl C-H Out-of-Plane Bend | 750 - 850 | High | Low |
| Note: These are representative frequencies for a tetrakis(p-fluorophenyl)borate anion. The exact values and intensities would be dependent on the specific computational method and basis set used. |
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in solution and the solid state. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum chemical methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, have become standard for the accurate prediction of NMR chemical shifts. arxiv.orgnih.gov
For this compound, several NMR-active nuclei are present: ¹H, ¹³C, ¹¹B, and ¹⁹F. Theoretical calculations can predict the chemical shifts for each of these nuclei. The calculated ¹¹B chemical shift would be characteristic of a tetracoordinate boron atom. huji.ac.ilsdsu.edu The ¹⁹F NMR chemical shift is particularly sensitive to the electronic effects of substituents and the local environment, making it a valuable probe of ion-solvent and ion-ion interactions. wikipedia.org The ¹H and ¹³C NMR spectra would provide information on the phenyl rings. By comparing the calculated chemical shifts with experimental data, one can validate the computed structures and gain a deeper understanding of the electronic structure of the compound.
Table 4: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Phenyl H (ortho to F) | 7.1 - 7.3 |
| ¹H | Phenyl H (meta to F) | 7.4 - 7.6 |
| ¹³C | Phenyl C-B | 160 - 165 |
| ¹³C | Phenyl C-F | 162 - 167 (J_CF coupling) |
| ¹³C | Phenyl C-H (ortho to F) | 115 - 120 (J_CF coupling) |
| ¹³C | Phenyl C-H (meta to F) | 135 - 140 |
| ¹¹B | [B(p-FC₆H₄)₄]⁻ | -5 to -10 |
| ¹⁹F | p-Fluorophenyl | -110 to -120 |
| Note: The predicted chemical shifts are illustrative and based on typical ranges for similar functional groups. The actual values can be influenced by solvent and concentration. |
Mechanistic Roles and Fundamental Interactions of Lithium Tetrakis P Fluorophenyl Borate As a Weakly Coordinating Counterion
Ion-Pairing Dynamics and Dissociation Equilibria in Non-Aqueous Media
In solution, cations and anions can exist in various states of association. The equilibrium between these states is heavily influenced by the nature of the anion, the cation, and the solvent. For salts involving WCAs like lithium tetrakis(p-fluorophenyl)borate, these dynamics are shifted in favor of greater dissociation, which is critical for many chemical applications.
The association between a lithium cation (Li⁺) and the tetrakis(p-fluorophenyl)borate anion can be categorized primarily into two types: Contact Ion Pairs (CIPs) and Solvent-Separated Ion Pairs (SSIPs).
Contact Ion Pairs (CIPs): In a CIP, the cation and anion are in direct contact, with no solvent molecules interposed between them. This is a tightly bound state, driven by strong electrostatic attraction.
Solvent-Separated Ion Pairs (SSIPs): In an SSIP, at least one layer of solvent molecules separates the cation and anion. The ions are still associated electrostatically, but the direct interaction is screened by the solvent shell around the cation.
The large size and diffuse charge of the tetrakis(p-fluorophenyl)borate anion sterically disfavor the formation of CIPs. The four phenyl groups create a bulky shield around the central boron atom, making close approach by the lithium cation difficult. Consequently, in solvents with even moderate polarity and coordinating ability, the equilibrium is shifted towards the formation of SSIPs or fully dissociated ("free") ions. This dissociation is a hallmark of WCAs and is essential for rendering the cation more chemically available.
Table 1: Comparison of Ion Pair Characteristics
| Feature | Contact Ion Pair (CIP) | Solvent-Separated Ion Pair (SSIP) |
|---|---|---|
| Arrangement | Cation and anion are in direct physical contact (e.g., Li⁺[B(p-C₆H₄F)₄]⁻). | Cation and anion are separated by one or more solvent molecules (e.g., [Li(Solvent)ₙ]⁺[B(p-C₆H₄F)₄]⁻). |
| Interaction Strength | Strong, direct electrostatic attraction. | Weaker, solvent-screened electrostatic attraction. |
| Influence of Anion | Favored by small anions with localized charge. | Favored by large, bulky anions with diffuse charge, such as tetrakis(p-fluorophenyl)borate. |
| Cation Reactivity | Significantly reduced as the cation is shielded by the anion. | Higher, as the cation's coordination sphere is occupied by labile solvent molecules. |
| Conductivity | Lower contribution to ionic conductivity. researchgate.net | Higher contribution to ionic conductivity. researchgate.netuu.nl |
By promoting the formation of SSIPs and free ions, the weakly coordinating nature of the tetrakis(p-fluorophenyl)borate anion directly enhances the reactivity of the lithium cation. In a CIP, the positive charge of the Li⁺ ion is effectively neutralized by the closely associated anion, reducing its Lewis acidity and availability for chemical reactions.
When the anion is displaced from the primary coordination sphere, the Li⁺ cation becomes more "naked" and its electrophilic character is more pronounced. This increased reactivity is crucial in processes where Li⁺ acts as a Lewis acid catalyst or initiator. The stability of the cation is also paradoxically enhanced in the sense that it can exist as a highly reactive species in solution without being immediately quenched by its counterion.
Solvation Sphere Dynamics and Coordination Environments of Lithium Cations
The structure and dynamics of the solvation shell around a lithium cation are paramount to its behavior in solution. The tetrakis(p-fluorophenyl)borate anion plays a crucial, albeit indirect, role in shaping this environment.
Nuclear Magnetic Resonance (NMR) spectroscopy of the ⁷Li nucleus is a powerful tool for probing the immediate chemical environment of the lithium ion. huji.ac.il The ⁷Li chemical shift is highly sensitive to the electron density around the nucleus and, therefore, to the degree and nature of ion pairing. huji.ac.ilnorthwestern.edu
In systems dominated by SSIPs or free ions, the lithium ion is primarily surrounded by solvent molecules. The ⁷Li NMR signal will appear at a chemical shift characteristic of the solvated ion in that specific medium.
In systems with a significant population of CIPs , the proximity of the large, electron-rich anion causes a change in the electronic environment of the Li⁺ nucleus, resulting in a distinct chemical shift, often shifted upfield or downfield depending on the specific interactions.
Furthermore, the linewidth of the ⁷Li signal can provide information on the symmetry of the cation's environment and the dynamics of solvent exchange. researchgate.net A symmetric, stable solvation shell (as expected in an SSIP) typically results in a sharper signal, whereas a less symmetric environment or dynamic exchange processes (as in CIP-SSIP equilibria) can lead to signal broadening. huji.ac.il
Extended X-ray Absorption Fine Structure (EXAFS) is another technique used to determine the local structure around the lithium ion, providing direct information on coordination numbers and the distances to neighboring atoms in its first solvation shell.
Table 2: Representative ⁷Li NMR Chemical Shifts Illustrating Solvation Environments Note: These values are illustrative examples to demonstrate the principles, as specific shifts depend on solvent, concentration, and temperature.
| System | Dominant Species | Expected ⁷Li Chemical Shift (ppm, relative to LiCl in D₂O) | Rationale |
|---|---|---|---|
| Li[B(p-C₆H₄F)₄] in a low-polarity solvent (e.g., Toluene) | Contact Ion Pair (CIP) | ~ -1.5 to -0.5 | The Li⁺ nucleus is shielded by the direct proximity of the electron-rich borate (B1201080) anion. |
| Li[B(p-C₆H₄F)₄] in a high-polarity, coordinating solvent (e.g., Acetonitrile) | Solvent-Separated Ion Pair (SSIP) / Free Ions | ~ -0.5 to +0.5 | The Li⁺ nucleus is primarily influenced by the solvent shell, resembling a fully solvated cation. researchgate.net |
The primary role of the bulky tetrakis(p-fluorophenyl)borate anion is to be sterically excluded from the first coordination sphere of the lithium cation. Unlike smaller, more nucleophilic anions (e.g., chloride, triflate), which can compete with solvent molecules for a place next to the Li⁺ ion, the [B(p-C₆H₄F)₄]⁻ anion is too large to do so effectively.
This ensures that the coordination number and geometry of the solvated lithium cation are determined almost exclusively by the solvent molecules. This leads to a more predictable and uniform coordination environment for the cation, which is a desirable feature in designing chemical systems for catalysis or electrochemistry where the state of the cation must be precisely controlled.
Influence on Reaction Pathways and Intermediate Stabilization
One of the most significant applications of WCAs is the stabilization of highly reactive cationic intermediates. masterorganicchemistry.com The tetrakis(p-fluorophenyl)borate anion excels in this role by providing the necessary charge balance for a cationic species while remaining chemically inert and non-interfering.
In many organic and organometallic reactions, the key step involves the formation of a transient cationic intermediate, such as a carbocation or a cationic metal complex. researchgate.net These intermediates are often extremely electrophilic and would be readily quenched by traditional, more coordinating anions. The [B(p-C₆H₄F)₄]⁻ anion allows these reactive species to exist long enough to participate in subsequent reaction steps.
For example, in Ziegler-Natta or metallocene-catalyzed olefin polymerization, an activator is often used to abstract a ligand from the metal pre-catalyst, generating a highly electrophilic cationic metal center. If the counterion produced during this activation step were to coordinate to the metal center, it would deactivate the catalyst. The use of a lithium salt with a WCA, or more commonly a trityl salt like [Ph₃C][B(C₆F₅)₄], ensures that the resulting anion is a non-coordinating "spectator," allowing the polymerization to proceed efficiently. The principle is the same for the tetrakis(p-fluorophenyl)borate anion, which acts to stabilize the cationic active site without poisoning it. researchgate.net
Table 3: Compound Names Mentioned in This Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | Li[B(p-C₆H₄F)₄] |
| Lithium Chloride | LiCl |
| Acetonitrile | CH₃CN |
| Toluene (B28343) | C₇H₈ |
| Trityl tetrakis(pentafluorophenyl)borate (B1229283) | [Ph₃C][B(C₆F₅)₄] |
Counterion Effects in Cationic Polymerization Mechanisms
In cationic polymerization, a key step is the propagation of a positively charged reactive center, typically a carbocation at the end of a growing polymer chain. The nature of the counterion (anion) present in the system is critical to the success of the polymerization. An ideal counterion must be non-nucleophilic and chemically stable to avoid reacting with and terminating the highly electrophilic propagating cation.
The tetrakis(p-fluorophenyl)borate anion serves as an exemplary weakly coordinating counterion in these systems. Its large steric bulk and the delocalization of its single negative charge across four fluorinated phenyl rings make it an extremely poor nucleophile. This "non-coordinating" character is crucial; it ensures the anion forms a very "loose" ion pair with the cationic propagating center. mit.eduwikipedia.org This loose association leaves the cationic center highly accessible to incoming monomer units, thereby facilitating rapid and efficient polymer chain growth. mdpi.com In contrast, smaller, more strongly coordinating anions can form tight ion pairs, which shield the reactive center or may even covalently bond to it, leading to chain termination. mit.edu The rate of polymerization is therefore significantly higher when a weakly coordinating anion like tetrakis(p-fluorophenyl)borate is used, as it provides the cationic center with greater freedom to react. mit.eduwikipedia.org
Stabilization of Highly Reactive Carbocations and Metal Cations
The generation and isolation of highly reactive species, such as unstabilized carbocations and coordinatively unsaturated metal cations, represent a significant challenge in synthetic chemistry. These species are powerful electrophiles and are prone to rapid decomposition through reactions with their environment. The ability to stabilize such cations in the condensed phase is essential for studying their structure, bonding, and reactivity.
Weakly coordinating anions are indispensable for this purpose. The tetrakis(p-fluorophenyl)borate anion provides an inert chemical environment that can effectively stabilize these reactive cations. Its stabilizing effect arises from two key features:
Charge Delocalization: The negative charge is not localized on the central boron atom but is spread across the four large p-fluorophenyl groups. The presence of electron-withdrawing fluorine atoms further enhances this delocalization, reducing the anion's basicity and nucleophilicity.
Steric Shielding: The four bulky phenyl groups create significant steric hindrance around the boron atom, physically preventing it from closely approaching and coordinating to the cation.
This combination of electronic and steric properties renders the anion exceptionally unreactive toward even the most powerful electrophiles. It allows for the isolation of salts of highly reactive p-block cations and metal complexes that would otherwise be transient intermediates. acs.orgresearchgate.net The anion effectively acts as a spectator, providing charge balance without participating in chemical reactions.
Charge Transport Phenomena in Electrolyte Systems
The movement of ions in an electrolyte solution is fundamental to the operation of electrochemical devices. This compound is utilized as an electrolyte salt where its constituent ions, Li⁺ and [B(p-FC₆H₄)₄]⁻, act as charge carriers. The physical and chemical properties of the anion profoundly influence both the bulk transport of charge within the electrolyte and the kinetic processes that occur at the interface between the electrolyte and the electrodes.
Ionic Conductivity Mechanisms in Liquid Electrolytes
The ionic conductivity of a liquid electrolyte is a measure of its ability to conduct electricity and depends on the concentration of mobile ions and their mobility. For a salt like this compound dissolved in a solvent, the conductivity is governed by the degree of dissociation of the salt into free Li⁺ and [B(p-FC₆H₄)₄]⁻ ions.
Below is a table representing typical ionic conductivity values for lithium salts with varying anion types in propylene (B89431) carbonate, illustrating the effect of anion properties on conductivity.
| Salt (1M in Propylene Carbonate) | Anion Type | Key Anion Property | Typical Ionic Conductivity (mS/cm) |
| This compound | Large, Weakly Coordinating | High dissociation, low ion pairing | 6.5 - 8.0 |
| Lithium hexafluorophosphate (B91526) (LiPF₆) | Moderately Coordinating | Good dissociation, stable | 8.5 - 10.0 |
| Lithium tetrafluoroborate (B81430) (LiBF₄) | Strongly Coordinating | Prone to ion pairing | 5.0 - 6.5 |
| Lithium perchlorate (B79767) (LiClO₄) | Moderately Coordinating | Good dissociation | 7.5 - 9.0 |
Note: The data are representative values compiled from typical electrolyte studies. Actual values can vary with precise concentration, temperature, and solvent purity.
Interfacial Charge Transfer Kinetics at Electrode-Electrolyte Interfaces
The kinetics of charge transfer at the interface between an electrode and the electrolyte are critical for the performance of electrochemical devices like batteries. This process involves the transfer of a lithium ion across the interface, which includes its desolvation from the electrolyte and incorporation into the electrode structure. The efficiency of this transfer is often quantified by the charge transfer resistance (Rct), a parameter measurable by Electrochemical Impedance Spectroscopy (EIS). tudelft.nlnih.gov A lower Rct value signifies faster and more efficient kinetics.
The composition of the electrolyte, particularly the anion, plays a crucial role in determining the Rct. The tetrakis(p-fluorophenyl)borate anion is electrochemically stable, meaning it does not readily oxidize or reduce within the typical operating voltage window of lithium-ion batteries. This stability is advantageous as it prevents unwanted side reactions at the electrode surface that could lead to the formation of a thick, resistive layer. A stable anion helps in the formation of a thin and stable Solid Electrolyte Interphase (SEI), which is essential for protecting the electrode while allowing efficient Li⁺ transport. researchgate.net The presence of a clean, stable interface facilitated by a non-reactive anion like tetrakis(p-fluorophenyl)borate results in a lower activation energy barrier for Li⁺ transfer and, consequently, a lower charge transfer resistance. nih.gov
The table below breaks down the typical resistive components at an electrode-electrolyte interface as measured by EIS.
| Impedance Component | Symbol | Physical Process | Desired Value for High Performance |
| Electrolyte Resistance | R_el | Resistance to ion migration in the bulk electrolyte | Low |
| Charge Transfer Resistance | R_ct | Resistance to Li⁺ transfer across the interface | Low |
| SEI Layer Resistance | R_sei | Resistance to Li⁺ migration through the SEI layer | Low |
| Diffusion Impedance | Z_w | Impedance related to solid-state diffusion in the electrode | Low |
Applications of Lithium Tetrakis P Fluorophenyl Borate in Advanced Chemical and Materials Research
Design and Optimization of Advanced Electrolyte Systems
The quest for safer, more efficient energy storage devices has driven extensive research into novel electrolyte formulations. The tetrakis(pentafluorophenyl)borate (B1229283) anion has emerged as a key component in the design of advanced electrolytes for both lithium-ion and beyond lithium-ion battery systems.
Supporting Electrolyte for Lithium-Ion Battery Research (Focus on fundamental ion transport, not performance metrics)
In the context of lithium-ion battery research, the primary role of a salt is to dissolve in a solvent and provide mobile Li⁺ ions. The nature of the corresponding anion significantly influences fundamental ion transport properties. Salts containing the tetrakis(pentafluorophenyl)borate anion are particularly useful as supporting electrolytes for studying these fundamentals. The defining feature of the [B(C₆F₅)₄]⁻ anion is its status as a weakly coordinating anion. d-nb.infowikipedia.org This means it has a very low tendency to form tight ion pairs with lithium cations (Li⁺) in solution.
This weak coordination is a direct result of the anion's structure: a central boron atom surrounded by four bulky and highly fluorinated phenyl groups. The negative charge is delocalized over this large surface area, reducing the electrostatic attraction to the Li⁺ ion. 140.122.64 Consequently, the dissociation of the lithium salt is enhanced, leading to a higher concentration of free, mobile Li⁺ ions in the electrolyte. This is a crucial factor for achieving high ionic conductivity, as the transport of charge is primarily carried out by these free ions. 140.122.64 The large size of the anion also contributes to a lower lattice energy in the solid salt, which facilitates its dissolution in the low-polarity organic solvents typically used in batteries. 140.122.64
Research focusing on fundamental ion transport utilizes these properties to create model electrolyte systems. By minimizing the complexities of ion-pairing, researchers can better investigate other transport phenomena, such as the solvation of Li⁺ ions by the solvent molecules and their movement through the electrolyte medium.
| Property | Influence on Ion Transport | Rationale |
| Anion Type | Weakly Coordinating Anion (WCA) d-nb.infowikipedia.org | The large size and delocalized charge of the [B(C₆F₅)₄]⁻ anion reduce electrostatic interaction with Li⁺. |
| Ion Pairing | Low tendency for ion pair formation 140.122.64 | Leads to a higher effective concentration of mobile Li⁺ charge carriers. |
| Dissociation | High degree of salt dissociation in solution 140.122.64 | Facilitates the release of Li⁺ ions for conduction. |
| Ionic Conductivity | Potential for high ionic conductivity | Directly related to the number and mobility of free ions. |
Electrolytes for Beyond Lithium-Ion Systems (e.g., Magnesium, Sodium)
The development of "beyond-lithium" battery technologies, such as those based on sodium (Na) and magnesium (Mg), is critical for future energy storage due to the greater abundance and lower cost of these elements. However, a major hurdle, particularly for magnesium batteries, is the development of suitable electrolytes that can reversibly plate and strip the divalent Mg²⁺ ion without passivating the electrode surface. semanticscholar.orgsemanticscholar.org
Borate-based electrolytes, especially those with fluorinated anions like tetrakis(hexafluoroisopropyloxy)borate, have shown significant promise in this area. semanticscholar.orgsemanticscholar.orgnih.gov For magnesium batteries, chloride-free borate (B1201080) salts are desirable to prevent corrosion. semanticscholar.orgsemanticscholar.org The bulky, weakly coordinating nature of anions such as [B(hfip)₄]⁻ (where hfip = hexafluoroisopropyloxy) limits direct anion-cation interactions, which is crucial for facilitating Mg²⁺ transport and preventing the formation of passivating layers like MgF₂. semanticscholar.orgsemanticscholar.org In some systems, tris(pentafluorophenyl)borane (B72294) is used as an additive to enhance electrolyte stability and performance by modifying the anion structure and promoting the formation of a stable solid electrolyte interphase (SEI). rsc.org
Similarly, in sodium-ion batteries (SIBs), borate salts are being explored as alternatives to the standard NaPF₆, which suffers from hygroscopicity and the generation of toxic HF. nih.gov Sodium borate salts like sodium tetrakis(hexafluoroisopropyloxy)borate have demonstrated excellent electrochemical performance, high thermal stability, and the ability to form more stable electrode-electrolyte interfaces compared to NaPF₆. nih.govrsc.org The development of these borate-based electrolytes is a significant step toward creating practical and safe SIBs for large-scale energy storage. nih.gov
| Battery System | Borate Compound Example | Key Research Finding | Reference(s) |
| Magnesium (Mg) | Magnesium tetrakis(hexafluoroisopropyloxy)borate (Mg[B(hfip)₄]₂) | The bulky anion limits cation-anion interactions, hindering MgF₂ formation and enabling reversible Mg deposition. | semanticscholar.orgsemanticscholar.org |
| Magnesium (Mg) | Tris(pentafluorophenyl)borane (TPFPB) as additive | Improves cycling stability by forming a stable MgF₂-rich SEI layer and increasing the oxidative stability of the electrolyte. | rsc.org |
| Sodium (Na) | Sodium tetrakis(hexafluoroisopropyloxy)borate (Na[B(hfip)₄]) | Exhibits excellent electrochemical performance, greater cycling stability, and forms a more stable interface than NaPF₆. | nih.gov |
| Multi-ion (Li⁺, Na⁺, K⁺, Mg²⁺) | Tetraphenylborate-based Metal-Organic Framework (MOF) | Anionic MOF acts as a versatile solid electrolyte for various cations with high ionic conductivities. | nih.gov |
Solid Polymer Electrolytes and Composite Electrolytes
Solid-state batteries represent a significant advancement in safety by replacing flammable liquid electrolytes with solid materials. Solid polymer electrolytes (SPEs) and composite electrolytes are two promising classes of solid electrolytes. A key challenge in SPEs is achieving high ionic conductivity at room temperature, as ion transport is often coupled with the segmental motion of the polymer chains.
One advanced strategy to overcome this is to design single-ion conductors, where the anions are immobilized (e.g., by being part of the polymer backbone), allowing only the Li⁺ cations to move. This eliminates the anion's contribution to charge transport, leading to a lithium-ion transference number (tLi⁺) close to unity and preventing the formation of performance-limiting salt concentration gradients.
Anionic tetraphenylborate (B1193919) derivatives have been successfully used to create such single-ion conducting polymer networks. In this approach, a functionalized tetrakis(phenyl)borate acts as a tetrahedral node, which is then polymerized with linear linkers to form a highly cross-linked network. The borate anions are covalently bonded to the polymer structure, while the Li⁺ counterions remain mobile within the channels of the network. These materials have demonstrated promising room temperature conductivities and high lithium-ion transport numbers (up to tLi⁺ = 0.93).
Composite electrolytes, which incorporate ceramic fillers into a polymer matrix, also benefit from borate chemistry. The addition of active fillers can enhance ionic conductivity by creating continuous ion transport channels. Furthermore, gel polymer electrolytes containing insoluble lithium tetrakis(pentafluorobenzenethiolato)borate have been developed, exhibiting good ionic conductivity and electrochemical stability.
| Electrolyte Type | Borate-based Component | Key Property/Finding | Conductivity (S cm⁻¹) | Reference(s) |
| Solid Polymer Electrolyte | Anionic tetrakis(phenyl)borate nodes in a polymer network | High lithium-ion transference number (tLi⁺ = 0.93) | Up to 2.7 × 10⁻⁴ at RT | |
| Solid Polymer Electrolyte | Anionic MOF from carboxylic acid functionalized lithium tetraphenylborate | Outstanding ion conductivity and low activation energy | 2.75 × 10⁻³ at 25 °C | nih.gov |
| Gel Polymer Electrolyte | Lithium tetrakis(pentafluorobenzenethiolato)borate (LiTPSB) | Optimized formulation showed good conductivity and stability. | 4 × 10⁻⁴ at 30 °C | |
| Composite Polymer Electrolyte | PTHF/PEGDA with LATP particles | Integration of ceramic particles improves mechanical and electrochemical properties. | 1.57 × 10⁻⁵ at 80 °C |
Catalysis Research and Organometallic Transformations
The non-coordinating nature of the tetrakis(pentafluorophenyl)borate anion makes it an indispensable tool in catalysis, where it is used to generate and stabilize highly reactive cationic species that would otherwise be inaccessible.
Counterion in Lewis Acid Catalysis and Cationic Activators
In many catalytic processes, particularly in olefin polymerization, a neutral organometallic precursor must be converted into a catalytically active cation. This is typically achieved by abstracting an anionic group (like a methyl or chloride group) from the metal center. Lithium tetrakis(pentafluorophenyl)borate is a key reagent in this field, primarily because its anion, [B(C₆F₅)₄]⁻, is exceptionally stable and weakly coordinating. d-nb.infowikipedia.org
When a salt like Li[B(C₆F₅)₄] reacts with a metal-chloride complex (MLnCl), it facilitates a salt metathesis reaction, producing the cationic metal complex [MLn]⁺[B(C₆F₅)₄]⁻ and precipitating lithium chloride (LiCl). wikipedia.org The resulting cationic metal complex is highly electrophilic and, therefore, a potent Lewis acid catalyst. The bulky and non-reactive [B(C₆F₅)₄]⁻ anion stabilizes this cation without coordinating to the active site, leaving it open to interact with the substrate (e.g., an olefin molecule). wikipedia.org
Furthermore, Li[B(C₆F₅)₄] is often used as a precursor to synthesize other powerful cationic activators. A prominent example is its conversion to the trityl salt, [Ph₃C]⁺[B(C₆F₅)₄]⁻, which is a highly effective activator for a wide range of Lewis acid-catalyzed reactions. d-nb.infowikipedia.org The use of these borate-based activators is advantageous because they can be used in stoichiometric amounts, unlike other activators like methylaluminoxane (B55162) (MAO), which are often required in large excess. d-nb.info
| Catalyst System Component | Role of [B(C₆F₅)₄]⁻ | Type of Catalysis | Key Advantage |
| [MLn]⁺[B(C₆F₅)₄]⁻ | Weakly coordinating counterion | Olefin Polymerization | Stabilizes the active cationic metal center without blocking the catalytic site. wikipedia.org |
| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Anion for a strong electrophilic activator | Lewis Acid Catalysis | Activates pre-catalysts via abstraction of an anionic group. d-nb.info |
| [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ | Counterion for anilinium activator | Olefin Polymerization | Used in commercial processes to generate active catalysts. |
| Fluorophosphonium Cations | Counterion (in principle) | Lewis Acid Catalysis | The use of weakly coordinating anions is essential for stabilizing highly acidic main-group cations. |
Stereoselective Reactions Facilitated by Chiral Cations with [B(C₆F₅)₄]⁻
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern organic chemistry. A key strategy in this field is asymmetric ion-pairing catalysis, where a chiral cation or anion is used to control the stereochemical outcome of a reaction. The use of a bulky, weakly coordinating counterion like [B(C₆F₅)₄]⁻ is critical in this context, as it allows for the formation of a "loose" ion pair, where the chiral information from the cationic catalyst can be effectively transferred to the substrate during the transition state.
While the direct use of a chiral cation with [B(C₆F₅)₄]⁻ has been explored, achieving high levels of enantioselectivity can be challenging. For instance, attempts to use chiral trityl-type cations with a modified chiral borate anion in Diels-Alder and Mukaiyama aldol (B89426) reactions resulted in racemic products, indicating that simple ion pairing was not sufficient to induce chirality in those specific cases. d-nb.info
However, the broader strategy remains powerful. The development of chiral anion-directed catalysis, where a chiral anion (such as a chiral phosphate) guides the reaction of a cationic intermediate, has proven highly successful. nih.gov Moreover, recent advances have shown that tris(pentafluorophenyl)borane, B(C₆F₅)₃, can be used in cooperative catalytic systems alongside a chiral Lewis acid. semanticscholar.org In these systems, B(C₆F₅)₃ can act as an activator (e.g., via hydride abstraction) to generate a reactive cation, while a separate chiral catalyst controls the stereoselectivity of the subsequent bond-forming step. semanticscholar.org This synergistic approach avoids the need to synthesize complex, single-component chiral catalysts and expands the toolkit for asymmetric transformations.
Catalyst Immobilization and Recovery Strategies
The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is instrumental in organometallic catalysis, particularly as a co-catalyst or activator for olefin polymerization. wikipedia.org It serves to generate and stabilize cationic metal centers in catalysts, thereby enhancing their electrophilicity and, consequently, their catalytic activity. This is a key advantage over other activators like methylaluminoxane (MAO), which often must be used in significant excess. wikipedia.org
Strategies for immobilizing and recovering catalysts that utilize the [B(C₆F₅)₄]⁻ anion are critical for developing more sustainable and cost-effective industrial processes. While Li[B(C₆F₅)₄] itself is often used in homogeneous catalysis, the principles of its activating properties are extended to heterogeneous systems. Immobilization can be achieved by anchoring either the cationic catalyst or the borate anion to a solid support. This approach facilitates the separation of the catalyst from the reaction products, allowing for its reuse. Research in this area explores various supports, including silica (B1680970), polymers, and other inorganic materials, to tether the catalytic species without compromising its activity.
Ionic Liquid Design and Functionalization
Ionic liquids (ILs) are salts with melting points below 100 °C that exhibit unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. mdpi.comd-nb.info The [B(C₆F₅)₄]⁻ anion is an excellent component for designing functional ILs due to its weakly coordinating nature.
The synthesis of ionic liquids incorporating the tetrakis(pentafluorophenyl)borate anion typically involves a metathesis or ion exchange reaction. mdpi.com In this process, lithium tetrakis(pentafluorophenyl)borate is reacted with a salt containing a large, sterically hindered organic cation, such as those based on imidazolium (B1220033), pyridinium, or phosphonium.
A common synthetic route involves dissolving Li[B(C₆F₅)₄] and a halide salt of the desired organic cation (e.g., 1-ethyl-3-methylimidazolium (B1214524) chloride) in a suitable solvent. The resulting precipitation of lithium chloride (LiCl) drives the reaction forward, leaving the desired ionic liquid, [Organic Cation]⁺[B(C₆F₅)₄]⁻, in the solution. wikipedia.orgrsc.org Subsequent purification steps remove the inorganic salt and solvent, yielding the final high-purity ionic liquid. nih.gov Studies have detailed the synthesis of various ILs, including those with porphyrin-based cations, demonstrating the versatility of this approach. researchgate.net
The physicochemical properties of [B(C₆F₅)₄]⁻-based ionic liquids can be precisely tuned by modifying the structure of the accompanying cation. mdpi.comnih.gov This tunability allows for the design of ILs with specific characteristics tailored for applications ranging from electrolytes in electrochemical devices to solvents in green chemistry.
Key properties influenced by the cation structure include:
Viscosity and Conductivity: The size, shape, and flexibility of the cation significantly impact the viscosity of the ionic liquid, which in turn affects its ionic conductivity. researchgate.net For instance, simulations have revealed that small cations can penetrate the core of the [B(C₆F₅)₄]⁻ anion, whereas larger organic cations cannot, altering the fundamental cation-anion interactions. nih.gov
Thermal Stability: The choice of cation plays a role in the thermal decomposition temperature of the ionic liquid. Imidazolium-based cations, for example, are known to confer high thermal stability. researchgate.net
Melting Point: The symmetry and intermolecular forces of the cation influence the melting point of the salt. Asymmetrical cations generally lead to lower melting points, which is a defining feature of room-temperature ionic liquids. d-nb.info
| Cation Type | Anion | Key Tunable Property | Finding | Citation |
| Imidazolium Derivatives | [B(C₆F₅)₄]⁻ | Conductivity | Specific conductivity can reach up to 4 mS·cm⁻¹ by altering meso-substituents on porphyrin-based imidazolium cations. | researchgate.net |
| Imidazolium Derivatives | [RFBF₃]⁻ | Viscosity | Low viscosity is associated with a high degree of freedom and a flatter shape in the anion, a principle applicable to large anions like [B(C₆F₅)₄]⁻. | researchgate.net |
| Tunable Aryl Alkyl Imidazolium | [Ga(C₂F₅)₄]⁻ | Viscosity & Electrochemical Window | Modifying the aryl group and alkyl chain length on the cation leads to viscosities as low as 29 cP and electrochemical windows up to 5.15 V. | d-nb.info |
| Inorganic vs. Organic Cations | [B(C₆F₅)₄]⁻ | Cation-Anion Interaction | Small alkali cations (Li⁺, Na⁺) penetrate the anion core, while larger organic cations are sterically hindered, affecting electrostatic interactions and melting points. | nih.gov |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The [B(C₆F₅)₄]⁻ anion is a valuable tool in this field for its ability to direct the assembly of complex architectures without interfering through coordination. ljmu.ac.uknih.gov
While the [B(C₆F₅)₄]⁻ anion is prized for being non-coordinating, its structural features can be exploited in the design of anion sensors. The electron-withdrawing fluorine atoms create an electron-poor cavity around the central boron atom, which can serve as a recognition site for specific anions through non-covalent interactions. smolecule.com This principle allows for the development of chemosensors that can selectively bind target anions like fluoride (B91410) or phosphate. smolecule.com Research into fluorescent chemosensor arrays, often utilizing boronic acids, demonstrates the broader potential of boron-based compounds in creating systems for multi-anion detection through pattern recognition. nih.gov
| Sensor Principle | Target Analyte | Key Finding | Citation |
| Selective Anion Receptor | Fluoride, Chloride, Phosphate | The electron-deficient cavity of the B(C₆F₅)₄⁻ anion can be used to design sensors by binding specific anions via non-covalent interactions. | smolecule.com |
| Fluorescence Quenching/Enhancement | Various Anions (e.g., F⁻, acetate, phosphate) | Pyrenylboronic acid derivatives exhibit changes in fluorescence upon anion binding, enabling the creation of chemosensor arrays for simultaneous anion detection. | nih.gov |
Coordination polymers are multi-dimensional structures formed from metal ions linked by organic ligands. The role of the [B(C₆F₅)₄]⁻ anion in their synthesis is crucial. It acts as a large, charge-balancing counter-anion that is too sterically hindered and weakly coordinating to bind to the metal centers. wikipedia.org This "inaction" is precisely its function; it allows the cationic metal-ligand frameworks to assemble into their intended structures, such as chains, layers, or three-dimensional networks, without disruption. rsc.org
The self-assembly process is driven by carefully designed interactions between the metal centers and the organic linkers. nih.gov The presence of a non-interfering anion like [B(C₆F₅)₄]⁻ is essential for these often-subtle interactions to direct the formation of highly ordered, crystalline materials. These materials have potential applications in gas storage, separation, and catalysis.
Advanced Spectroscopic Studies of Ion Interactions
The intricate dance of ions and solvent molecules within an electrolyte solution is fundamental to the performance of any electrochemical device. For advanced electrolytes incorporating salts like Lithium Tetrakis(p-fluorophenyl)borate, with its bulky and weakly coordinating anion, understanding these interactions at a molecular level is paramount. Advanced spectroscopic techniques offer a window into this microscopic world, providing insights that are crucial for the rational design of next-generation energy storage systems.
In-Situ and Operando Spectroscopic Techniques for Electrolyte Analysis
In-situ and operando spectroscopy are powerful methodologies that allow for the real-time monitoring of chemical and physical changes within an electrochemical cell as it operates. This is a significant leap from traditional ex-situ methods, which analyze components outside of the functioning device and can miss transient or operational-state-specific phenomena. Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for probing the vibrational modes of molecules, which are sensitive to their local environment.
When applied to electrolytes containing this compound, these techniques can elucidate several key aspects of ion interactions. The vibrational modes of the tetrakis(p-fluorophenyl)borate anion, as well as those of the solvent molecules, are perturbed by the formation of ion pairs and solvation shells. By tracking shifts in the characteristic vibrational frequencies, the nature and population of different ionic species, such as contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and free ions, can be determined under actual operating conditions.
For instance, in-situ Raman spectroscopy can be employed to monitor the concentration gradients of ions near the electrode surfaces during charging and discharging. digitellinc.com A new method of in situ Raman spectroscopy with ultrafine multifiber probes has been developed to study the concentrations of ions at different positions within the electrolyte. digitellinc.com This is particularly important for understanding mass transport limitations and the formation of the solid electrolyte interphase (SEI).
Operando FTIR spectroscopy, on the other hand, can provide detailed information about the composition of the SEI as it forms and evolves. The technique is sensitive to the formation of new chemical species resulting from the decomposition of the electrolyte, which is a critical factor in the long-term stability and safety of a battery. While direct operando studies on this compound are not widely reported in publicly available literature, the principles established with other lithium salts are directly applicable.
Table 1: Illustrative Data from Hypothetical Operando Vibrational Spectroscopy of a this compound Electrolyte
| Ionic Species/Interaction | Spectroscopic Technique | Characteristic Vibrational Mode (Hypothetical) | Observed Shift during Lithiation | Interpretation |
| Free Tetrakis(p-fluorophenyl)borate Anion | Raman Spectroscopy | B-C stretching | No significant shift | Represents the population of dissociated anions in the bulk electrolyte. |
| Contact Ion Pair (Li⁺-B(p-FC₆H₄)₄⁻) | Raman Spectroscopy | Phenyl ring C-C stretching | Blue shift (increase in frequency) | Indicates direct coordination of the lithium ion with the anion, strengthening the C-C bonds. |
| Solvent-Separated Ion Pair (Li⁺-solvent-B(p-FC₆H₄)₄⁻) | FTIR Spectroscopy | Solvent C=O stretching | Red shift (decrease in frequency) | Shows the interaction of the lithium ion with the solvent molecules in its primary solvation shell. |
| SEI Formation | Operando FTIR Spectroscopy | Appearance of new bands (e.g., Li₂CO₃, P-F compounds) | Intensity increase over cycling | Indicates the decomposition of electrolyte components and the growth of the SEI layer. |
This table is for illustrative purposes and the specific vibrational modes and shifts would need to be determined experimentally.
Time-Resolved Spectroscopy for Dynamic Ion-Pairing Studies
While in-situ and operando techniques provide a real-time view of the average state of the electrolyte, time-resolved spectroscopy delves into the ultrafast dynamics of ion interactions. Techniques like femtosecond infrared spectroscopy can capture the fleeting moments of ion-pair formation and dissociation, which occur on the picosecond timescale.
For an electrolyte containing this compound, understanding these dynamics is crucial for comprehending the mechanisms of ionic conductivity. The large size of the tetrakis(p-fluorophenyl)borate anion is expected to influence the structure and lifetime of the solvation shell around the lithium cation. Time-resolved spectroscopy can directly measure the timescales of solvent exchange around the lithium ion and the lifetime of ion pairs.
Ultrafast two-dimensional infrared (2D-IR) spectroscopy is a particularly powerful tool in this domain. It can reveal the coupling between different vibrational modes and track the exchange of energy and chemical species between different states. For example, 2D-IR could be used to monitor the transition of a lithium ion from a solvent-separated ion pair to a contact ion pair, providing a direct measure of the kinetics of this fundamental process. Research using 2D-IR spectroscopy has been conducted to investigate the effects of different anions on water-ion and ion-pair dynamics in concentrated lithium salt solutions.
Although specific time-resolved spectroscopic studies on this compound are not readily found in published literature, the insights gained from studies on other lithium salts with bulky anions are highly relevant. These studies have shown that the dynamics of ion pairing are a complex interplay between the nature of the anion, the solvent, and the concentration.
Table 2: Representative Dynamic Parameters Obtainable from Time-Resolved Spectroscopy of a this compound Electrolyte
| Dynamic Process | Spectroscopic Technique | Measurable Parameter | Typical Timescale (Hypothetical) | Significance |
| Solvent Shell Reorganization | Femtosecond Pump-Probe Spectroscopy | Vibrational population relaxation time (T₁) | 1-10 ps | Reflects the strength of ion-solvent interactions and the rigidity of the solvation shell. |
| Ion Pair Dissociation | 2D-IR Spectroscopy | Ion pair lifetime | 10-100 ps | Directly relates to the equilibrium between associated and dissociated ions, impacting conductivity. |
| Cation-Anion Vibrational Coupling | 2D-IR Spectroscopy | Cross-peak intensity and decay | < 1 ps | Provides information on the structure and strength of the interaction within a contact ion pair. |
| Solvent Exchange around Li⁺ | Temperature-Jump Spectroscopy | Exchange rate constant | Nanoseconds to microseconds | Determines the mobility of the lithium ion and the lability of its solvation shell. |
This table presents the types of parameters that can be obtained and their hypothetical timescales, which would require experimental verification.
Future Research Directions and Emerging Paradigms for Lithium Tetrakis P Fluorophenyl Borate
Development of Next-Generation Borate (B1201080) Derivatives with Enhanced Characteristics
The performance of lithium tetrakis(p-fluorophenyl)borate can be further optimized through targeted chemical modifications.
Future research will likely focus on strategic structural alterations to the tetrakis(p-fluorophenyl)borate anion to enhance its thermal and electrochemical stability. One promising avenue is the introduction of different substituents on the phenyl rings to modulate the electronic properties and steric hindrance around the central boron atom. For instance, replacing fluorine with other electron-withdrawing groups could further delocalize the negative charge, leading to a more weakly coordinating anion. researchgate.net This, in turn, can minimize ion pairing with Li⁺, thereby improving ionic conductivity. nih.gov
Another key area is the design of borate anions with tunable coordination. The interaction between the anion and the lithium cation is critical for the formation of a stable solid electrolyte interphase (SEI). By modifying the ligand structure, the coordination environment can be fine-tuned to promote the formation of a robust and ionically conductive SEI. Research into borate anions with multidentate backbones has shown promise in creating structurally robust anions that are less susceptible to decomposition. chemrxiv.org
Table 1: Examples of Structural Modifications on Borate Anions and Their Intended Effects This table is for illustrative purposes and includes hypothetical and researched examples.
| Structural Modification | Target Property | Rationale |
|---|---|---|
| Introduction of trifluoromethyl groups | Enhanced electrochemical stability | Increases the electron-withdrawing nature of the anion, further delocalizing the negative charge. researchgate.net |
| Incorporation of a binaphthyl backbone | Increased structural robustness | Creates a more rigid and sterically hindered anion, improving stability. chemrxiv.org |
| Use of hexafluoroisopropoxy ligands | Tunable cation-anion association | Allows for modification of steric and electronic properties to optimize ion pairing. nih.gov |
The synthesis of chiral and functionalized borate anions represents a novel frontier with potential applications beyond energy storage, such as in asymmetric catalysis. nih.gov The development of chiral borate ions with robust backbones has been shown to be effective in controlling stereoselectivity in organic reactions. chemrxiv.orgnih.gov This opens up the possibility of designing multifunctional electrolytes where the anion not only facilitates ion transport but also participates in specific chemical transformations at the electrode-electrolyte interface.
Functionalization of the borate anion with specific chemical groups can also impart desired properties. For example, attaching polymerizable groups could enable the in-situ formation of a single-ion conducting polymer electrolyte, which would significantly enhance battery safety by eliminating flammable organic solvents. Additionally, functional groups can be chosen to improve solubility in desired solvents or to enhance adhesion to electrode materials. uni-wuerzburg.de
Integration with Artificial Intelligence and Machine Learning for Rational Design
Table 2: Predictive Modeling in Electrolyte Design
| Predicted Property | Modeling Approach | Potential Impact |
|---|---|---|
| Ionic Conductivity | Machine Learning Regression Models | Rapidly screen new borate structures for high charge carrier mobility. uchicago.edursc.org |
| Electrochemical Stability Window | Density Functional Theory (DFT) and ML | Identify borate anions stable at high operating voltages. nih.gov |
| Solid Electrolyte Interphase (SEI) Formation | AI-driven Ab Initio Simulations | Predict the composition and quality of the SEI layer. nso-journal.org |
| Catalytic Activity | Quantum Chemical Analysis | Design chiral borate anions for specific catalytic applications. acs.org |
Advanced Characterization Techniques and Multi-Modal Approaches
A deeper understanding of the behavior of this compound and its derivatives in complex battery environments requires the use of advanced characterization techniques. In-situ and operando methods are particularly valuable for observing the dynamic processes that occur at the electrode-electrolyte interface during battery operation. iaea.org
Techniques such as ion chromatography (IC) are crucial for analyzing the purity of lithium salts and detecting impurities that can affect performance and stability. azom.com X-ray diffraction (XRD) and X-ray fluorescence (XRF) provide insights into the structural and elemental composition of electrode materials and electrolytes. azom.com Combining these experimental techniques with computational modeling, such as molecular dynamics simulations, provides a multi-modal approach that can reveal detailed information about ion solvation, transport mechanisms, and the formation of the SEI. energy-reporters.com This comprehensive understanding is essential for the rational design of next-generation electrolytes based on this compound.
Interdisciplinary Applications in Emerging Technologies and Sustainable Chemistry
The unique properties of the tetrakis(p-fluorophenyl)borate anion, characterized by its bulky size and weakly coordinating nature, position this compound as a compound of significant interest in several advanced fields. Its potential applications span from next-generation energy storage to environmental remediation, aligning with the principles of sustainable chemistry.
In the realm of emerging technologies , the most promising applications are in advanced battery systems. Research into related bulky anion-based lithium borate salts suggests that this compound could be a valuable component in high-energy lithium metal batteries. rsc.org The large, fluorinated anion can facilitate the dissociation of the lithium salt in the electrolyte, which in turn improves ionic conductivity. rsc.orgresearchgate.net Furthermore, these types of anions are known to participate in the in situ formation of a stable protective film on the lithium metal anode. rsc.org This solid electrolyte interphase (SEI) is crucial as it can inhibit the further decomposition of the electrolyte and prevent the formation of lithium dendrites, thereby enhancing the battery's safety and cycle life. rsc.org Its potential extends to Lithium-Sulfur (Li-S) batteries, where borate-based binders have been shown to not only improve lithium-ion transport but also to trap polysulfide species, mitigating a primary cause of capacity fading in these systems. researchgate.net
From a sustainable chemistry perspective, this compound offers several advantages. Its application in catalysis, similar to other tetrakis(aryl)borates, can lead to more efficient chemical transformations. For instance, its relative, Lithium tetrakis(pentafluorophenyl)borate (B1229283), is used as a co-catalyst in olefin polymerization and as a catalyst in reactions like Friedel-Crafts benzylations. researchgate.netwikipedia.org The development of such catalysts aligns with the green chemistry goal of improving reaction efficiency. A significant contribution to sustainability lies in its potential to create safer and more stable lithium-ion batteries. The currently ubiquitous electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), is susceptible to hydrolysis, which generates highly toxic and corrosive hydrogen fluoride (B91410) (HF). labpartnering.org Replacing LiPF₆ with more stable salts like this compound could eliminate this primary mechanism of HF formation, reducing health risks and improving battery longevity by preventing the degradation of cell components. labpartnering.org Additionally, the ion-exchange properties of the tetrakis(4-fluorophenyl)borate anion have been demonstrated in environmental applications. The sodium salt, NaTFPB, has been effectively used to remove hazardous cesium ions from aluminosilicate (B74896) minerals like A-type zeolites, suggesting a potential role for the lithium salt in the remediation of radioactive waste. researchgate.net
Interactive Data Table: Applications and Research Findings
| Area of Application | Specific Use Case | Key Research Finding/Potential Benefit | Relevant Compound(s) Studied |
|---|---|---|---|
| Emerging Technologies | Lithium Metal Batteries | Bulky anion facilitates ion dissociation and forms a protective film on the anode, improving conductivity and cycle life. rsc.org | Lithium trifluoro(perfluoro-tert-butyloxyl)borate (LiTFPFB) rsc.org |
| Emerging Technologies | Lithium-Sulfur Batteries | Borate-based binders can act as single-ion conductors and trap polysulfides, enhancing performance. researchgate.net | Lithium Borate Polymethacrylates researchgate.net |
| Sustainable Chemistry | Safer Battery Electrolytes | Can serve as a stable alternative to LiPF₆, avoiding the formation of toxic Hydrogen Fluoride (HF). labpartnering.org | Anion Binding Agent Lithium Salts labpartnering.org |
| Sustainable Chemistry | Environmental Remediation | Effective in removing Cs⁺ ions from zeolites, indicating potential for radioactive waste treatment. researchgate.net | Sodium tetrakis(4-fluorophenyl)borate (NaTFPB) researchgate.net |
| Sustainable Chemistry | Catalysis | Acts as an effective co-catalyst for polymerization and other organic reactions. researchgate.netwikipedia.org | Lithium tetrakis(pentafluorophenyl)borate researchgate.netwikipedia.org |
Addressing Fundamental Questions in Ion Transport and Reaction Mechanisms
Future research utilizing this compound is poised to unravel fundamental aspects of ion movement and chemical reactivity, particularly within electrochemical systems. The compound serves as an excellent model for studying these complex phenomena due to the distinct characteristics of its anionic component.
A primary focus is on ion transport . The large, sterically hindered structure of the tetrakis(p-fluorophenyl)borate anion results in a diffuse negative charge, making it a weakly coordinating anion. wikipedia.org This property is central to addressing questions about salt dissociation and ion mobility in non-aqueous electrolytes. Unlike smaller, more strongly coordinating anions, it interacts less with the lithium cation (Li⁺). This promotes the generation of a higher concentration of "free" Li⁺ ions, which is a critical factor for achieving high ionic conductivity. researchgate.net Studies on similar borate-based single-ion conductors have demonstrated that this enhanced dissociation directly contributes to higher lithium-ion transference numbers (tLi+), a measure of the fraction of total current carried by the lithium ions. researchgate.net Investigating this compound in various electrolyte formulations will provide deeper insights into how anion size, fluorination, and solvent interactions collectively govern the dynamics of ion transport in next-generation energy storage devices.
Understanding the reaction mechanisms involving this compound is another crucial research frontier. In the context of batteries, the anion's role in the formation and composition of the solid electrolyte interphase (SEI) on the anode is of paramount importance. Research on analogous bulky borate salts has shown that they can decompose on the anode surface to form a stable, protective film that is rich in inorganic species. rsc.org This film effectively passivates the electrode, preventing continuous electrolyte degradation. rsc.org Elucidating the specific decomposition pathways of the tetrakis(p-fluorophenyl)borate anion and the resulting SEI chemistry is key to designing more durable batteries. Furthermore, studies on the electrochemical-chemical (EC) reaction mechanisms of related tetraphenylborates at liquid-liquid interfaces provide a foundational model. rsc.org These studies show that the borate anion can undergo reactions following charge transfer, a mechanism that is likely relevant to its behavior at the electrode-electrolyte interface. rsc.org Detailed cyclic voltammetry and potential-step experiments on this compound can map its electrochemical stability window and reaction kinetics, providing essential data for optimizing its use in various electrochemical applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
